molecular formula C6H10N2O B7765503 Hexahydro-pyrrolo[3,2-b]pyrrol-2-one

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one

Cat. No.: B7765503
M. Wt: 126.16 g/mol
InChI Key: DSILUGCORMLHPA-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one (CAS 1422140-08-6) is a bicyclic lactam compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This structure serves as a privileged, rigid scaffold in medicinal chemistry for the development of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and pharmacological properties . Scientific research has identified this cis-fused bicyclic ketone scaffold as a potent inhibitor of CAC1 cysteinyl proteinases . Notably, derivatives of this core structure have shown potent in vitro inhibition of human cathepsin K, a key enzyme involved in bone resorption, demonstrating promising activity in osteoclast assays . Its chiral stability, conferred by the cis-fused geometry which is both thermodynamically and kinetically stable, makes it a valuable building block for solid-phase and solution-phase synthesis of targeted therapeutic agents . The compound is typically characterized by a purity of ≥98% . It should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-3-5-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILUGCORMLHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1NC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrrole Derivatives

The cyclization of pyrrole derivatives represents the most direct route to Hexahydro-pyrrolo[3,2-b]pyrrol-2-one. A pivotal method involves the base-mediated intramolecular cyclization of N-substituted pyrrole precursors. For instance, diisopropylethylamine (Hunig’s base) in dichloromethane (DCM) at 50°C facilitates the elimination of leaving groups (e.g., halides or sulfonates), forming the bicyclic structure in a single step . This method avoids oxidative agents, enhancing environmental compatibility and cost-efficiency.

A modified approach employs toluenesulfonic acid in refluxing toluene to promote cyclization via acid-catalyzed dehydration . This method achieves yields of 78–85% but requires stringent temperature control to prevent side reactions. Post-cyclization purification typically involves extraction into DCM followed by crystallization from isopropyl alcohol (IPA), yielding >95% purity .

Key Reaction Conditions:

  • Catalyst: Hunig’s base or toluenesulfonic acid

  • Solvent: DCM or toluene

  • Temperature: 50°C (base) or 110°C (acid)

  • Yield: 78–90%

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) using Grubbs catalysts offers an alternative route, particularly for introducing substituents on the pyrrolidine ring. Starting from diene precursors, such as N-allyl-pyrrole derivatives, second-generation Grubbs catalyst (3 mol%) in dichloroethane at 40°C induces cyclization within 12 hours. This method excels in functional group tolerance, enabling the synthesis of analogues with alkyl or aryl substituents. However, catalyst costs and moderate yields (65–72%) limit its industrial applicability.

Optimized Protocol:

  • Dissolve diene precursor (1.0 equiv) in dichloroethane.

  • Add Grubbs II catalyst (3 mol%) under nitrogen.

  • Stir at 40°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Stereoselective Synthesis Using Protected Intermediates

Stereochemical control is critical for pharmaceutical applications. A stereoselective route leverages Fmoc- and Cbz-protected intermediates to direct ring formation. For example, Fmoc-protected aminopyrrole undergoes Michael addition with maleimides, followed by deprotection and cyclization in methanol at 0°C . This method achieves 88% enantiomeric excess (ee) but requires multi-step purification.

Critical Steps:

  • Protection: Fmoc-Cl in THF with triethylamine.

  • Cyclization: L-Proline catalyst (10 mol%) in methanol.

  • Deprotection: Piperidine in DMF.

Multi-Component Reactions with Catalytic Cycles

Recent advances integrate multi-component reactions (MCRs) with catalytic cycles. A three-component [3+2] cycloaddition of 2-bromobenzaldehydes, maleimides, and amino esters forms pyrrolidine intermediates, which undergo intramolecular Heck reactions using Pd(OAc)₂ (5 mol%) and XPhos ligand . This one-pot strategy achieves 70% yield but demands rigorous exclusion of oxygen.

Representative Reaction Scheme:

2-Bromobenzaldehyde+Maleimide+NH2-RPd(OAc)2,XPhosThis compound\text{2-Bromobenzaldehyde} + \text{Maleimide} + \text{NH}2\text{-R} \xrightarrow{\text{Pd(OAc)}2, \text{XPhos}} \text{this compound}

Comparative Analysis of Preparation Methods

Method Yield Conditions Advantages Limitations
Cyclization78–90%Hunig’s base, 50°C or TSA, 110°C High efficiency, low costHarsh acid/base conditions
RCM65–72%Grubbs II, 40°CFunctional group toleranceHigh catalyst cost
Stereoselective60–70%Fmoc/Cbz, L-Proline, 0°C High enantiomeric excessMulti-step purification
Multi-Component70%Pd(OAc)₂, XPhos, MeCN Atom economy, one-pot synthesisOxygen-sensitive conditions

Chemical Reactions Analysis

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Scientific Research

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one has diverse applications across several scientific domains:

Organic Chemistry

  • Building Block for Synthesis: This compound serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. It is particularly useful in creating derivatives that exhibit varied biological activities .

Medicinal Chemistry

  • Potential Therapeutic Properties: Research indicates that this compound may possess antimicrobial and antiviral properties. Its mechanism of action involves modulating enzyme activity or receptor interactions within biological systems .
  • Drug Development: The compound is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders due to its ability to inhibit specific enzymes or receptors involved in disease pathways .

Material Science

  • Optoelectronic Applications: Compounds related to this compound have been explored for their use in optoelectronic materials, pigments, and other advanced materials due to their unique electronic properties .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various pathogens, including multidrug-resistant strains. The mechanism involved the inhibition of key metabolic pathways essential for pathogen survival .

Case Study 2: Drug Development
Research focusing on the compound's interaction with histamine receptors revealed its potential as a therapeutic agent in treating cognitive disorders and allergies. The findings suggest that modifications to the hexahydro-pyrrolo structure can enhance its efficacy as a histamine H₃ receptor ligand .

Mechanism of Action

The mechanism of action of hexahydro-pyrrolo[3,2-b]pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Physical and Optical Properties

Compound Melting Point (°C) Optical Rotation ([α]D²⁵) Key Functional Groups
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride 180–183 −40.0 (c = 0.4, MeOH) Lactam, bicyclic core
tert-Butyl tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate 83–85 +10.8 (c = 0.4, CH₂Cl₂) tert-Butoxycarbonyl (Boc)
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Not reported Not applicable Bromine substituents

Functional and Application Differences

  • This compound : Primarily used in asymmetric synthesis of bioactive lactones (e.g., Geissman–Waiss lactone) .
  • Furo-pyrrolone Derivatives : Serve as intermediates in catalytic cyclization reactions; hydroxyl groups reduce reactivity but enhance solubility .
  • Thieno-cyclopenta-pyrrolones: Explored for novel heterocyclic systems in materials science; electron-rich substituents slow reaction kinetics .
  • Pyrrolo-pyridinones: Brominated variants (e.g., 3,3-dibromo) act as precursors for pharmaceutical intermediates .

Key Research Findings

Reactivity Trends : this compound exhibits higher reactivity in cyclization compared to hydroxylated furo-pyrrolones, attributed to steric and electronic effects .

Chiral Integrity : The hydrochloride form of this compound demonstrates high enantiomeric excess (91% ee), critical for asymmetric synthesis .

Synthetic Flexibility: Brominated pyrrolo-pyridinones highlight the role of halogenation in diversifying heterocyclic scaffolds .

Biological Activity

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one is a bicyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₉N and a molecular weight of 126.16 g/mol. The compound features a unique structural framework comprising a pyrrolidine ring fused to a pyrrole moiety. Its boiling point is approximately 200 °C under standard atmospheric conditions, and it is soluble in polar solvents like water and methanol, but less so in nonpolar solvents.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often requiring careful control of reaction conditions to ensure high yields and purity. Common approaches include:

  • Cycloadditions : Utilizing [3 + 2] cycloaddition reactions.
  • Functionalization : Post-synthesis modifications to enhance biological activity.

Purification techniques such as crystallization or chromatography are typically employed to isolate the compound after synthesis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown potential antimicrobial effects by disrupting cellular processes in various pathogens. Studies have indicated that derivatives of pyrrolones exhibit bacteriostatic activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain pyrrolone derivatives demonstrated effective inhibition against these bacteria, highlighting their potential as therapeutic agents .

Compound TypeTarget BacteriaActivity
Pyrrolone DerivativesStaphylococcus aureusBacteriostatic
Pyrrolone DerivativesEscherichia coliBacteriostatic

Antiviral Activity

This compound derivatives have also been evaluated for antiviral properties. Notably, N-methylated bis-pyrrolin-4-ones have been identified as bioavailable inhibitors of HIV-1 protease, suggesting that this compound class could be pivotal in developing antiviral therapies .

Antitumor Activity

Certain derivatives have exhibited antitumor properties. For instance, compounds derived from pyrrolones have shown inhibition of tumor growth in models of lung cancer and CNS cancer. One study reported a 45% reduction in tumor growth for specific derivatives tested against lung cancer cells .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various pyrrolone derivatives revealed that specific compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents.
  • Antiviral Screening : Research on N-methylated bis-pyrrolin-4-ones demonstrated their effectiveness as HIV-1 protease inhibitors, indicating the relevance of this compound in antiviral drug development.
  • Antitumor Studies : In vivo studies indicated that certain hexahydropyrrolo compounds could significantly reduce tumor sizes in animal models, warranting further investigation into their mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step processes, including cycloadditions and functional group modifications. For example, a three-component [3 + 2] cycloaddition using aldehydes, amines, and ketones under mild conditions (e.g., room temperature, EtOAc solvent) can generate the core bicyclic structure. Subsequent steps, such as N-allylation or intramolecular Heck reactions, are used to introduce substituents . Yield optimization (e.g., 69–95%) depends on purification techniques like silica gel chromatography or recrystallization from ethanol, as described for structurally related pyrrolidine derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and stereochemistry. For example, 1H^1H NMR can resolve proton environments in the bicyclic system, while 13C^{13}C NMR identifies carbonyl and quaternary carbons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in studies of pyrrolo-isoquinoline analogs . Fourier-Transform Infrared (FTIR) spectroscopy further confirms functional groups like lactam carbonyls (1650–1750 cm1 ^{-1}) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts or auxiliaries is key. For instance, enantioselective cycloadditions with organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Pd or Rh) can induce stereocenters. Evidence from related bicyclic lactams shows that HCl treatment in EtOAc can generate enantiopure hydrochlorides (e.g., 91% ee) via selective crystallization . X-ray crystallography is recommended to validate absolute configurations .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Systematic structure-activity relationship (SAR) studies are essential. For example, modifying the N-alkyl group or introducing aromatic rings (e.g., 3,4-dimethoxyphenyl) can alter bioactivity, as seen in kinase or protease inhibitor studies . Cross-validating results using orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking models minimizes false positives .

Q. How do catalytic systems influence the efficiency of multi-step syntheses involving this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd for Heck reactions) enable regioselective C–C bond formation in complex bicyclic systems. For example, intramolecular Heck reactions after cycloaddition steps achieve high yields (70–88%) with minimal byproducts . Solvent selection (e.g., DMF for polar aprotic conditions) and ligand design (e.g., phosphine ligands) further enhance catalytic turnover .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction parameters in this compound synthesis?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design could optimize yield and enantiomeric excess (ee) in asymmetric syntheses . Multivariate analysis tools (e.g., JMP or Minitab) are critical for interpreting interactions between parameters .

Q. How can researchers address low reproducibility in NMR data for this compound derivatives?

  • Methodological Answer : Standardize sample preparation (e.g., deuterated solvents, concentration) and calibrate instruments with internal standards (e.g., TMS). For complex splitting patterns, 2D NMR techniques (COSY, HSQC) clarify coupling relationships. Contradictions in 13C^{13}C NMR shifts (e.g., carbonyl vs. lactam carbons) may require DFT calculations to correlate experimental and theoretical data .

Advanced Characterization and Applications

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity profiled?

  • Methodological Answer : The scaffold is explored for kinase inhibition (e.g., CD45 phosphatase) and antimicrobial activity. Bioassays include enzyme inhibition (IC50_{50}) measurements and whole-blood models for inflammatory mediators (e.g., PGG2). Radiolabeling (e.g., 14C^{14}C) or fluorescent tagging aids pharmacokinetic studies .

Q. How are computational methods integrated into the design of this compound-based inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., NLRP3 inflammasome). QSAR models using descriptors like logP or polar surface area optimize pharmacokinetic properties. MD simulations assess stability of ligand-receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one
Reactant of Route 2
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.